

# Ethyl Palmitate-d31 CAS number and molecular structure

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## Compound of Interest

Compound Name: *Ethyl Palmitate-d31*

Cat. No.: *B565282*

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## An In-depth Technical Guide to Ethyl Palmitate-d31

For researchers, scientists, and professionals in drug development, understanding the characteristics and applications of isotopically labeled compounds is paramount. This guide provides a comprehensive overview of **Ethyl Palmitate-d31**, a deuterated form of Ethyl Palmitate, highlighting its CAS number, molecular structure, physicochemical properties, and its applications, particularly as an internal standard in quantitative analyses and its relevance in drug delivery systems.

## Core Molecular Information

CAS Number: 1215721-57-5[1][2]

Molecular Formula: C<sub>18</sub>D<sub>31</sub>H<sub>50</sub>O<sub>2</sub>[1][3]

Synonyms: Ethyl Hexadecanoate-d31, Hexadecanoic Acid Ethyl Ester-d31[4]

**Ethyl Palmitate-d31** is the deuterium-labeled version of Ethyl Palmitate. In this stable isotope-labeled compound, 31 hydrogen atoms in the palmitic acid portion of the molecule have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in various analytical and research applications, particularly in mass spectrometry-based quantification methods where it serves as an internal standard.

## Physicochemical and Analytical Data

The following table summarizes the key quantitative data for **Ethyl Palmitate-d31** and its non-deuterated analog, Ethyl Palmitate, for comparative purposes.

Property	Ethyl Palmitate-d31	Ethyl Palmitate
CAS Number	1215721-57-5	628-97-7
Molecular Formula	C18D31H5O2	C18H36O2
Molecular Weight	315.67 g/mol	284.48 g/mol
Appearance	Not specified, likely a colorless solid or liquid	Colorless solid with a wax-like odor
Melting Point	Not specified	24-26 °C
Boiling Point	Not specified	192-193 °C at 10 mmHg
Density	Not specified	0.857 g/mL at 25 °C
Solubility	Not specified	Insoluble in water; Soluble in ethanol, ether
Refractive Index	Not specified	n <sub>20/D</sub> 1.440

## Experimental Protocols

### Preparation of Solid Lipid Nanoparticles (SLNs) using Ethyl Palmitate

This protocol describes the preparation of Solid Lipid Nanoparticles (SLNs) using the hot homogenization and ultrasonication method, where Ethyl Palmitate can serve as the solid lipid matrix. This method is widely used for the encapsulation of lipophilic drugs to enhance their bioavailability.

#### Materials:

- Ethyl Palmitate (as the solid lipid)

- Active Pharmaceutical Ingredient (API) - lipophilic
- Surfactant (e.g., Polysorbate 80, Lecithin)
- Purified water
- High-shear homogenizer
- Ultrasonicator (probe or bath)
- Magnetic stirrer with heating plate

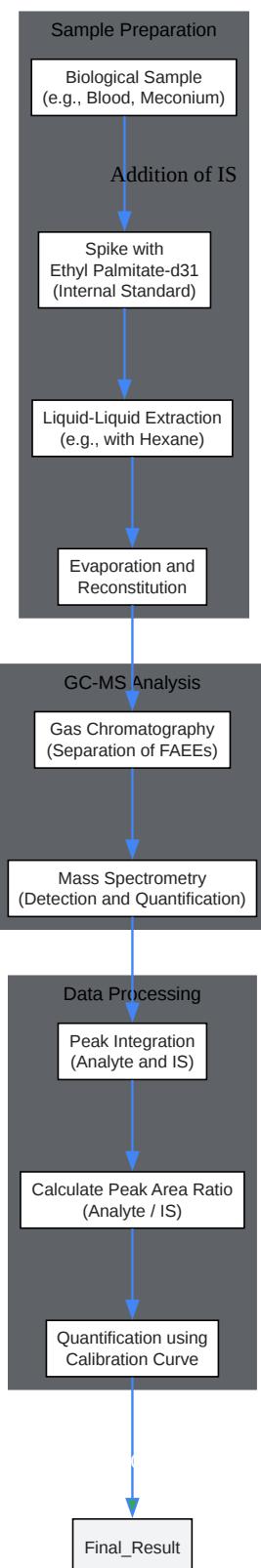
**Procedure:**

- Preparation of the Lipid Phase: The solid lipid, Ethyl Palmitate, is melted by heating it to a temperature approximately 5-10°C above its melting point. The lipophilic API is then dissolved or dispersed in the molten lipid under continuous stirring until a homogenous mixture is obtained.
- Preparation of the Aqueous Phase: The purified water is heated to the same temperature as the lipid phase. The surfactant is dissolved in the heated water with gentle stirring.
- Formation of a Pre-emulsion: The hot lipid phase is added to the hot aqueous phase dropwise under high-speed stirring using a high-shear homogenizer. This process results in the formation of a coarse oil-in-water (o/w) emulsion.
- Homogenization: The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range. The duration and intensity of homogenization are critical parameters that need to be optimized for the desired particle size and distribution.
- Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down to room temperature under gentle stirring. As the lipid cools and solidifies, it recrystallizes to form the solid matrix of the SLNs, entrapping the API within.
- Characterization: The prepared SLN dispersion is then characterized for various parameters such as particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and

drug loading.

## Mandatory Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of Fatty Acid Ethyl Esters (FAEEs) in a biological matrix using **Ethyl Palmitate-d31** as an internal standard, a common application in clinical and forensic toxicology to assess alcohol consumption.

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Caption: Workflow for FAEE quantification using an internal standard.

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